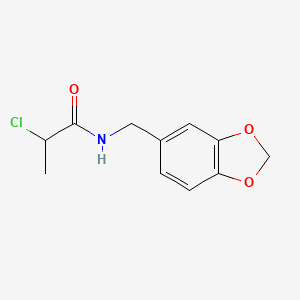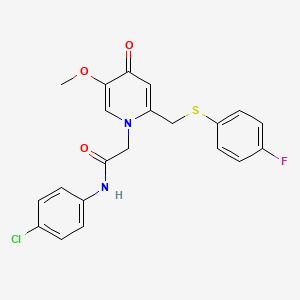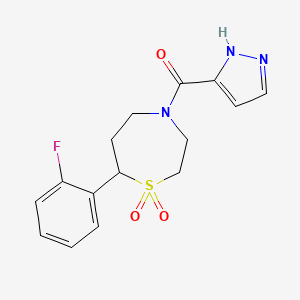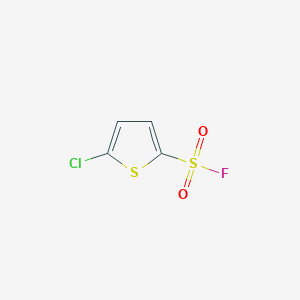
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide, also known as NBD-CP, is a synthetic derivative of the naturally occurring molecule benzodioxole. It is a potent inhibitor of the enzyme acetylcholinesterase, making it a useful tool in scientific research. It is used to study the physiological and biochemical effects of acetylcholinesterase inhibition in a variety of organisms.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Dimethylpropynylbenzamides as Herbicides : A study introduced N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, representative of benzamides with herbicidal activity on annual and perennial grasses. This research suggests the agricultural utility of benzamides in forage legumes, certain turf grasses, and cultivated crops, highlighting their potential for controlling unwanted vegetation in various agricultural settings (Viste, Cirovetti, & Horrom, 1970).
Antinociceptive Activity
- Propanamide Derivatives for Pain Relief : Research on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives revealed their antinociceptive activity, indicating their potential as pain-relieving agents. These compounds were compared with dipyrone and aspirin, with some showing significant effectiveness in various pain models (Önkol et al., 2004).
Chemical Synthesis and Application
- Electrophilic Chlorination Methods : The use of 1-chloro-1,2-benziodoxol-3-one for the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals showcases the versatility of this reagent in chemical synthesis. Its advantages include easy preparation, stability, and potential for industrial application (Wang et al., 2016).
Coordination Polymers
- Manganese(II) and 1,4-bis(imidazole-1-ylmethyl)benzene Coordination Polymers : The synthesis and characterization of coordination polymers utilizing manganese(II) and 1,4-bis(imidazole-1-ylmethyl)benzene highlight the potential of these compounds in the development of new materials with unique properties (Gao, Xu, & Yan, 2004).
Wirkmechanismus
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide, also known as NDT9513727, is the C5a anaphylatoxin chemotactic receptor 1 (C5aR1) . This receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
NDT9513727 is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The compound inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These actions affect the complement system, a crucial component of the host response to infection and tissue damage .
Pharmacokinetics
NDT9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It has been found to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . .
Result of Action
The inhibition of C5a-stimulated responses by NDT9513727 can potentially reduce inflammation and immune-enhancing properties, making it a potential drug for the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPAJUMMFAXDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)

![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2845770.png)
![3-Methyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845771.png)
![2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2845772.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2845775.png)


![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)
![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)